Pentanoic-d9 acid

Catalog No.
S863558
CAS No.
115871-50-6
M.F
C5H10O2
M. Wt
111.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic-d9 acid

CAS Number

115871-50-6

Product Name

Pentanoic-d9 acid

IUPAC Name

2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid

Molecular Formula

C5H10O2

Molecular Weight

111.19 g/mol

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2

InChI Key

NQPDZGIKBAWPEJ-YNSOAAEFSA-N

SMILES

CCCCC(=O)O

Synonyms

1-Butanecarboxylic Acid-d9; NSC 406833-d9; Propylacetic Acid-d9; n-Pentanoic Acid-d9; n-Valeric Acid-d9

Canonical SMILES

CCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Internal Standard for Quantification

One of the primary applications of pentanoic-d9 acid is as an internal standard in quantitative mass spectrometry experiments. Mass spectrometry is a powerful analytical technique that allows scientists to identify and measure the abundance of different molecules in a sample.

An internal standard is a known compound added to a sample before measurement. It helps to account for variations that may occur during sample preparation or analysis. By comparing the signal of the analyte (the molecule of interest) to the signal of the internal standard, scientists can obtain more accurate and reproducible quantitative measurements.

Studies have shown that pentanoic-d9 acid can be an effective internal standard for the quantification of pentanoic acid in various matrices, including biological samples, food products, and environmental samples. For example, a study published in the journal "Analytical and Bioanalytical Chemistry" used pentanoic-d9 acid as an internal standard to measure pentanoic acid levels in human stool samples. Source: [A rapid and simple method for the quantification of short-chain fatty acids in feces by gas chromatography-mass spectrometry: ]

Pentanoic-d9 acid, also known as deuterated pentanoic acid, is a deuterated form of pentanoic acid, a straight-chain carboxylic acid with the chemical formula C5H10O2\text{C}_5\text{H}_{10}\text{O}_2. The deuterated version has a molecular weight of approximately 111.19 g/mol and is characterized by the substitution of hydrogen atoms with deuterium, leading to its designation as d9. It appears as a colorless liquid with a pungent odor and is soluble in water .

Pentanoic-d9 acid itself doesn't have a specific mechanism of action. Its role lies in aiding the analysis of regular pentanoic acid, which exhibits various effects depending on the context:

  • Gut Microbiota: Pentanoic acid is a metabolite produced by gut bacteria and might contribute to gut health.
  • Anti-Cancer Properties: Studies suggest pentanoic acid might inhibit the growth of certain cancer cells.
  • Anti-Inflammatory Effects: Research indicates potential benefits in reducing inflammation in animal models.

Pentanoic-d9 acid is likely to share similar hazards with regular pentanoic acid:

  • Corrosive: It can irritate skin and eyes upon contact [].
  • Flammable: Pentanoic acid has a flashpoint around 81°C, indicating flammability at elevated temperatures.
  • Proper Handling: Standard laboratory safety protocols for handling corrosive and flammable chemicals should be followed when working with pentanoic-d9 acid [].

Pentanoic-d9 acid exhibits typical carboxylic acid reactivity. It can undergo:

  • Neutralization Reactions: Reacts exothermically with bases to form salts and water.
  • Reactions with Active Metals: Produces hydrogen gas and metal salts.
  • Oxidation and Reduction: Can be oxidized by strong oxidizing agents or reduced by strong reducing agents, generating heat in the process.
  • Reactions with Cyanides: Forms hydrogen cyanide upon reaction with cyanide salts .

Pentanoic-d9 acid has been studied for its biological effects, particularly in relation to metabolic pathways. It is known to activate specific signaling pathways, such as the Rho-associated protein kinase pathway, which plays a role in various cellular processes including contraction and cell motility. Furthermore, its deuterated nature allows it to be used in metabolic studies and tracer experiments in biological research .

The synthesis of pentanoic-d9 acid typically involves the following methods:

  • Deuteration of Pentanoic Acid: This can be achieved through various methods including:
    • Exchange Reactions: Utilizing deuterated solvents or reagents that facilitate the exchange of hydrogen with deuterium.
    • Hydrogenation Reactions: Using deuterated hydrogen gas in catalytic hydrogenation processes.

These methods ensure that the resulting compound retains its structural integrity while incorporating deuterium into its molecular framework .

Pentanoic-d9 acid finds applications across several fields:

  • Metabolomics: Used as a tracer in metabolic studies to understand lipid metabolism and other biochemical pathways.
  • Food Industry: Employed as a flavoring agent due to its pleasant odor when converted into esters.
  • Perfumes and Cosmetics: Serves as a precursor for esters that are utilized in fragrances and personal care products .

Research on pentanoic-d9 acid has highlighted its interactions with various biological systems. It is particularly noted for:

  • Influencing Cellular Signaling: Activation of pathways that regulate cellular functions.
  • Potential Effects on Skin Conditions: Its relationship with allergic skin diseases has been explored, suggesting a role in skin metabolism and inflammation processes .

Similar Compounds: Comparison

Pentanoic-d9 acid shares similarities with several other compounds, particularly other fatty acids. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
Pentanoic AcidC5H10O2Non-deuterated version used widely in food and industry.
Hexanoic AcidC6H12O2Longer chain fatty acid; used in flavoring and perfumes.
Butanoic AcidC4H8O2Shorter chain fatty acid; known for its unpleasant odor.
Octanoic AcidC8H16O2Medium-chain fatty acid; significant in metabolism studies.

Pentanoic-d9 acid's uniqueness lies in its isotopic labeling, which allows for advanced tracking in metabolic studies while retaining properties similar to its non-deuterated counterpart .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

111.124570271 g/mol

Monoisotopic Mass

111.124570271 g/mol

Heavy Atom Count

7

Wikipedia

(~2~H_9_)Pentanoic acid

Dates

Modify: 2023-08-15

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